Adenine hydrochloride hydrate
Overview
Description
Adenine hydrochloride hydrate, also known as 6-Aminopurine hydrochloride hydrate, is a purine nucleobase with the chemical formula C5H5N5 · HCl · xH2O. It is a derivative of adenine, which is one of the four nucleobases in the nucleic acids of DNA and RNA. This compound is widely used in biochemical research and has various applications in cell culture and molecular biology .
Mechanism of Action
Target of Action
Adenine hydrochloride hydrate, also known as 7H-Purin-6-amine hydrochloride hydrate, primarily targets several key components in cellular metabolism. These include Adenine phosphoribosyltransferase , DNA , S-methyl-5’-thioadenosine phosphorylase , and Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
Adenine forms adenosine , a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose. It also forms adenosine triphosphate (ATP) , which drives many cellular metabolic processes by transferring chemical energy between reactions .
Biochemical Pathways
Adenine plays a crucial role in various biochemical pathways. It is a component of DNA , RNA , cofactors (NAD , FAD ), and signaling molecules (cAMP ) . Adenine combines with the sugar ribose to form adenosine, which can be bonded with from one to three phosphoric acid units, yielding AMP , ADP and ATP . These adenine derivatives perform important functions in cellular metabolism .
Result of Action
Adenine is an integral part of the structure of many coenzymes. Adenosine (adenine with a ribose group) causes transient heart block in the AV node of the heart. In individuals suspected of suffering from a supraventricular tachycardia (SVT), adenosine is used to help identify the rhythm .
Biochemical Analysis
Biochemical Properties
Adenine hydrochloride hydrate plays a crucial role in various biochemical reactions. It forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been used as a supplement in a rich medium for galactose induction during yeast cell culture . It has also been used for the incubation of MiaPaCa2 cell lines for cell viability and co-culture assay .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its conversion to ATP, which is a central molecule in energy transfer within the cell . ATP is involved in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that adenine causes early nephrogenic diabetes insipidus, providing new insights into the early effects of adenine on the urinary concentrating mechanism and renal NaCl handling .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, at high doses, adenine induces several histopathological changes represented by hemorrhage, severe atrophy of glomeruli, loss of morphology, degeneration, congestion of proximal, distal convoluted tubules, and Henley loop epithelial cell distraction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a key component of the purine metabolism pathway, where it is converted to ATP, a central molecule in energy transfer within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenine hydrochloride hydrate can be synthesized through several methods. One common method involves the reaction of adenine with hydrochloric acid. The adenine is dissolved in hydrochloric acid, and the solution is then evaporated to obtain this compound as a crystalline solid .
Industrial Production Methods
In industrial settings, this compound is produced by reacting adenine with hydrochloric acid under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Adenine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative DNA lesion.
Reduction: Reduction reactions can convert adenine derivatives to their corresponding reduced forms.
Substitution: Adenine can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 8-oxoadenine
Reduction: Reduced adenine derivatives
Substitution: Substituted adenine compounds
Scientific Research Applications
Adenine hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Essential for cell culture media, where it supports the growth and maintenance of cells.
Medicine: Investigated for its potential therapeutic applications, including its role in DNA repair and as a component of coenzymes.
Industry: Used in the production of pharmaceuticals and other biochemical products
Comparison with Similar Compounds
Similar Compounds
Comparison
Adenine hydrochloride hydrate is unique due to its specific hydration state and its use in various biochemical applications. Compared to adenine hemisulfate salt, it has different solubility properties and is used in different experimental conditions. Adenosine, on the other hand, is a nucleoside formed by adenine and ribose, and it plays a different role in cellular metabolism. Uracil is another nucleobase, but it is found in RNA instead of DNA .
Properties
IUPAC Name |
7H-purin-6-amine;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRDTAUFFBYTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975961 | |
Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6055-72-7 | |
Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6055-72-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.